molecular formula C9H11BrN2 B1588399 (R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine CAS No. 83023-56-7

(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

Cat. No.: B1588399
CAS No.: 83023-56-7
M. Wt: 227.1 g/mol
InChI Key: APOQHGHGEPQGOO-SECBINFHSA-N
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Description

®-3-Bromo-5-(pyrrolidin-2-yl)pyridine is an organic compound characterized by its unique molecular structure, featuring a pyridine ring with a bromine atom at the 3rd position and a pyrrolidin-2-yl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine typically involves the bromination of 3-(pyrrolidin-2-yl)pyridine. One common method is the reaction of 3-(pyrrolidin-2-yl)pyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Mechanism of Action

The mechanism of action of ®-3-Bromo-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and pyrrolidin-2-yl group play crucial roles in binding to these targets and influencing their function . The exact pathways and molecular interactions depend on the specific application and target molecule .

Properties

IUPAC Name

3-bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APOQHGHGEPQGOO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427570
Record name 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83023-56-7
Record name 3-Bromo-5-[(2R)-pyrrolidin-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 2
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 3
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 4
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 5
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine
Reactant of Route 6
(R)-3-Bromo-5-(pyrrolidin-2-yl)pyridine

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